molecular formula C13H24O3 B2812468 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid CAS No. 2164923-85-5

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid

Cat. No.: B2812468
CAS No.: 2164923-85-5
M. Wt: 228.332
InChI Key: YJTWPXYTJNVKRW-UHFFFAOYSA-N
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Description

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then further reacted to introduce the hydroxypropanoic acid group. The hydrogenation process can be carried out using a rhodium catalyst in the presence of hydrogen chloride or sulfuric acid to achieve high cis-isomer content .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous-flow biocatalytic processes. These methods employ carbonyl reductase (CRED) enzymes for the stereoselective reduction of ketones, followed by enzymatic acetylation to achieve high diastereoisomeric purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.

Major Products Formed

    Oxidation: Formation of 3-(4-Tert-butylcyclohexyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: Used in fragrances, similar in structure but lacks the hydroxypropanoic acid group.

    4-tert-Butylcyclohexanol: Precursor in the synthesis of 3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid, lacks the carboxylic acid group.

    4-tert-Butylcyclohexanone: Another related compound, used in various chemical syntheses

Properties

IUPAC Name

3-(4-tert-butylcyclohexyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTWPXYTJNVKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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